2,3-Difluoro-5-nitromandelic acid
Overview
Description
2,3-Difluoro-5-nitromandelic acid is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a mandelic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-nitromandelic acid typically involves the introduction of fluorine atoms and a nitro group onto a mandelic acid precursor. One common method includes the nitration of 2,3-difluorobenzaldehyde followed by oxidation to form the desired mandelic acid derivative. The reaction conditions often involve the use of strong acids like sulfuric acid and oxidizing agents such as potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-5-nitromandelic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which are useful intermediates in organic synthesis.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder with hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,3-Difluoro-5-nitromandelic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-nitromandelic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can modify proteins and nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
2,3-Difluoromandelic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitromandelic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,3-Difluoro-4-nitrobenzoic acid: Similar structure but with a different functional group arrangement, leading to distinct reactivity and applications.
Uniqueness: 2,3-Difluoro-5-nitromandelic acid is unique due to the combined presence of both fluorine atoms and a nitro group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,3-difluoro-5-nitrophenyl)-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO5/c9-5-2-3(11(15)16)1-4(6(5)10)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQVMMJHCGQDNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(C(=O)O)O)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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